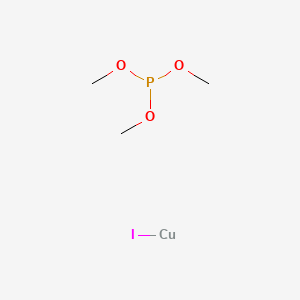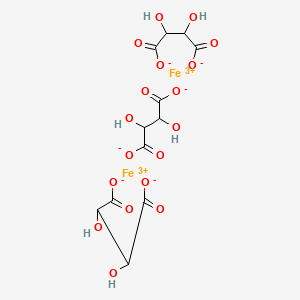
2-(Hexadecanoylamino)-3-methylbutanoic acid
Overview
Description
2-(Hexadecanoylamino)-3-methylbutanoic acid, also known as HMB, is a naturally occurring substance in the human body. It is a metabolite of the branched-chain amino acid leucine and is produced in small amounts during protein breakdown. HMB has been shown to have a variety of beneficial effects on muscle growth and repair, making it a popular supplement among athletes and bodybuilders.
Mechanism Of Action
The exact mechanism by which 2-(Hexadecanoylamino)-3-methylbutanoic acid exerts its effects on muscle growth and repair is not fully understood. It is thought to work by activating a signaling pathway called the mammalian target of rapamycin (mTOR), which is involved in the regulation of protein synthesis. 2-(Hexadecanoylamino)-3-methylbutanoic acid may also act by inhibiting the activity of enzymes involved in muscle protein breakdown.
Biochemical And Physiological Effects
2-(Hexadecanoylamino)-3-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle function and recovery. 2-(Hexadecanoylamino)-3-methylbutanoic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on muscle health.
Advantages And Limitations For Lab Experiments
2-(Hexadecanoylamino)-3-methylbutanoic acid has several advantages as a research tool. It is a naturally occurring substance in the body, which means that it is generally well-tolerated and has a low risk of side effects. 2-(Hexadecanoylamino)-3-methylbutanoic acid is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, there are some limitations to using 2-(Hexadecanoylamino)-3-methylbutanoic acid in lab experiments. Its effects on muscle growth and repair may vary depending on the specific conditions of the experiment, such as the type of exercise used or the duration of the study.
Future Directions
There are several areas of research that could benefit from further study of 2-(Hexadecanoylamino)-3-methylbutanoic acid. One area is the use of 2-(Hexadecanoylamino)-3-methylbutanoic acid in the treatment of muscle wasting disorders, such as sarcopenia or cachexia. 2-(Hexadecanoylamino)-3-methylbutanoic acid may also have potential as a treatment for other conditions, such as osteoporosis or type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms by which 2-(Hexadecanoylamino)-3-methylbutanoic acid exerts its effects on muscle growth and repair, as well as its potential effects on other systems in the body.
Scientific Research Applications
2-(Hexadecanoylamino)-3-methylbutanoic acid has been extensively studied in the context of muscle growth and repair. It has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, leading to a net increase in muscle mass. 2-(Hexadecanoylamino)-3-methylbutanoic acid has also been shown to improve muscle function and reduce muscle damage during intense exercise.
properties
IUPAC Name |
2-(hexadecanoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNTVZUARMGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395056 | |
| Record name | N-Hexadecanoylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexadecanoylamino)-3-methylbutanoic acid | |
CAS RN |
45287-42-1 | |
| Record name | N-Hexadecanoylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)


![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)


